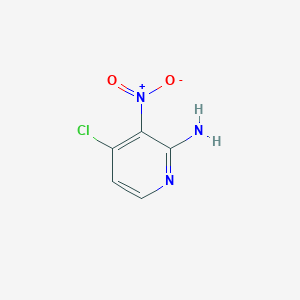

2-Amino-4-chloro-3-nitropyridine

説明

The exact mass of the compound 2-Amino-4-chloro-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-chloro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chloro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRINUVNYFAWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990059 | |

| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6980-08-1 | |

| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Amino-4-chloro-3-nitropyridine in Modern Organic Synthesis

Abstract

2-Amino-4-chloro-3-nitropyridine is a trifunctionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of complex, high-value molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique electronic and steric properties, stemming from the ortho-amino and nitro groups activating the C4-chloro position, make it an exceptionally versatile building block. This guide provides an in-depth analysis of its core reactivity, applications in modern cross-coupling reactions, and its pivotal role in the construction of fused heterocyclic systems, most notably the imidazo[4,5-b]pyridine scaffold found in numerous kinase inhibitors.[3][4] We will explore the causality behind experimental choices, provide validated protocols for key transformations, and offer insights grounded in extensive field application.

The Strategic Importance of a Polysubstituted Pyridine Core

The synthetic utility of 2-Amino-4-chloro-3-nitropyridine (Molecular Formula: C₅H₄ClN₃O₂, MW: 173.56 g/mol ) is derived from the distinct and addressable reactivity of its three functional groups.[5][6]

-

C4-Chloride: The chlorine atom is the primary site for modification. Its reactivity towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling is significantly enhanced by the electron-withdrawing effect of the adjacent nitro group and the pyridine ring nitrogen.

-

C3-Nitro Group: This group serves a dual purpose. Primarily, it acts as a potent activating group for the C4 position. Subsequently, it serves as a synthetic handle for an amino group via reduction, which is a critical step for subsequent cyclization reactions.[7]

-

C2-Amino Group: The exocyclic amino group is a key nucleophile in intramolecular cyclization reactions, enabling the formation of fused ring systems. Its presence is fundamental to the construction of the imidazo[4,5-b]pyridine core.

This strategic arrangement allows for a sequential and controlled diversification of the pyridine scaffold, making it an ideal starting material for library synthesis in drug discovery.

Core Reactivity Pathways

The principal transformations of 2-Amino-4-chloro-3-nitropyridine involve a logical three-step sequence that leverages its inherent functionality to build molecular complexity. This workflow is central to its application in synthesizing privileged medicinal scaffolds.

Caption: General synthetic workflow for 2-Amino-4-chloro-3-nitropyridine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The activated C4-chloro position is an excellent handle for modern cross-coupling reactions, enabling the formation of C-C and C-N bonds which are fundamental disconnections in retrosynthesis.

Suzuki-Miyaura Coupling

While aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki-Miyaura couplings, the electronic activation provided by the nitro group makes this transformation feasible and efficient.[8] The key to success lies in choosing a sufficiently active catalyst system capable of facilitating the often rate-limiting oxidative addition step.[9]

Causality of Experimental Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[8] The oxidative addition of the Ar-Cl bond to the Pd(0) center is energetically demanding. To overcome this, catalyst systems employing sterically hindered, electron-rich phosphine ligands are required. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) create a more electron-rich and coordinatively unsaturated Pd(0) species, which dramatically accelerates the oxidative addition step.[8] The choice of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is crucial for activating the boronic acid without promoting side reactions.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | [8] |

| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 100 | Moderate to Good | [10] |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | Variable | [11] |

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Activated Aryl Chlorides.

Buchwald-Hartwig Amination

The formation of C(sp²)-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[12][13] 2-Amino-4-chloro-3-nitropyridine is an excellent substrate for this reaction, allowing for the introduction of a wide variety of primary and secondary amines at the C4 position. This transformation is often the first step in the synthesis of kinase inhibitors, where the C4 substituent plays a critical role in binding to the target protein.[14]

Causality of Experimental Choice: Similar to the Suzuki coupling, the choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.[15] These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote both the oxidative addition and the final reductive elimination step. The base, typically a strong hindered base like sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[16]

Gateway to Fused Heterocycles: The Imidazo[4,5-b]pyridine Scaffold

One of the most powerful applications of 2-Amino-4-chloro-3-nitropyridine is its use as a precursor for the imidazo[4,5-b]pyridine ring system.[17] This scaffold is a purine isostere and is considered a "privileged structure" in medicinal chemistry, particularly in the field of kinase inhibitors.[18][19] The synthesis is a robust and high-yielding sequence.

A highly efficient tandem, one-pot procedure has been developed, significantly improving the operational simplicity and environmental footprint of the synthesis.[20]

Synthetic Workflow:

-

SNAr Reaction: The starting pyridine is reacted with a primary amine in a protic solvent mixture like H₂O-IPA. The high electrophilicity of the C4 position allows this reaction to proceed smoothly, often without the need for a catalyst or strong base.[20]

-

In Situ Nitro Group Reduction: After the SNAr reaction is complete, a reducing agent is added directly to the same reaction vessel. A common and effective choice is zinc dust in the presence of an acid (e.g., HCl or HOAc), which selectively reduces the nitro group to an amine, furnishing the key 4-substituted-pyridine-2,3-diamine intermediate.[20]

-

Condensative Cyclization: The final imidazole ring is formed by adding an aldehyde to the reaction mixture. The diamine undergoes a condensation reaction with the aldehyde, followed by an oxidative cyclization (often air-mediated) to yield the final, fully aromatic imidazo[4,5-b]pyridine product.[20]

Caption: Workflow for the tandem one-pot synthesis of imidazo[4,5-b]pyridines.

Applications in Kinase Inhibitor Drug Discovery

Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a major focus of modern oncology drug discovery.[19] The imidazo[4,5-b]pyridine scaffold derived from 2-Amino-4-chloro-3-nitropyridine has been successfully employed to develop potent inhibitors of several important cancer-related kinases.

-

FLT3/Aurora Kinase Inhibitors: This scaffold is central to the design of dual inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are implicated in acute myeloid leukemia (AML).[1][3] The synthesis of these inhibitors often begins with the halogenation of 2-Amino-4-chloro-3-nitropyridine, followed by nucleophilic substitution and the standard reduction/cyclization sequence to build the core.[3][14]

-

MAP4K4 Inhibitors: The related 2-aminopyridine core is also foundational for inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a target for diabetes, inflammation, and cancer.[21] The synthetic strategies discussed herein are directly applicable to the development of such molecules.

The versatility of the starting material allows for systematic exploration of the chemical space at multiple positions of the final scaffold, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties—a process known as Structure-Activity Relationship (SAR) studies.

Detailed Experimental Protocols

The following protocols are representative of the key transformations discussed and are intended as a guide for trained laboratory scientists.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-chloro-3-nitropyridine

(Adapted from procedures for challenging aryl chlorides)[4][8]

-

Vessel Preparation: To an oven-dried Schlenk flask, add 2-Amino-4-chloro-3-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Addition: Add the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv), and the phosphine ligand, SPhos (0.05 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed solvent (a 4:1 mixture of 1,4-dioxane and water is typical) via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of a 3,2-Disubstituted-3H-imidazo[4,5-b]pyridine

(Based on the tandem procedure by Kumar et al.)[20]

-

SNAr Step: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol (IPA) and water (approx. 0.2 M). Add the primary amine (1.0 equiv) and stir for 5 minutes at room temperature. Heat the mixture to 80 °C for 2 hours. Monitor for the consumption of the starting material by TLC.

-

Reduction Step: To the same reaction mixture, carefully add Zinc dust (1.0 equiv) followed by the slow addition of concentrated HCl (0.5 equiv). Continue heating at 80 °C for 45-60 minutes. The reaction mixture should change color, indicating the reduction of the nitro group.

-

Cyclization Step: After the reduction is complete (as monitored by TLC or LC-MS), add the aromatic aldehyde (1.0 equiv) to the mixture. Continue heating at 80 °C for an additional 3-4 hours.

-

Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the desired functionalized imidazo[4,5-b]pyridine.

Conclusion

2-Amino-4-chloro-3-nitropyridine is far more than a simple chemical intermediate; it is a sophisticated synthetic platform. Its pre-activated and multi-functional nature enables chemists to rapidly construct complex molecular architectures through robust and well-understood reaction pathways like palladium-catalyzed cross-coupling and tandem cyclizations. Its proven value in the synthesis of high-priority therapeutic targets, especially kinase inhibitors, ensures that it will remain a vital tool for researchers, scientists, and drug development professionals aiming to address significant challenges in medicinal chemistry.

References

- 1. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemicalkinomics.com [chemicalkinomics.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1)

This guide provides a comprehensive technical overview of 2-Amino-4-chloro-3-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core physicochemical properties, spectral characteristics, reactivity, and provide practical, field-tested protocols for its handling and analysis.

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

2-Amino-4-chloro-3-nitropyridine is a substituted pyridine derivative whose strategic importance lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro group and the chlorine atom significantly influences the electron density of the pyridine ring, activating it for certain transformations while deactivating it for others. The presence of an amino group, a chloro substituent, and a nitro group provides multiple handles for sequential chemical modifications, making it a highly valuable scaffold in the synthesis of complex molecular architectures.[1] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3][4] Specifically, it is implicated in the synthesis of compounds targeting aurora kinase and FLT3 for proliferative disorders, as well as cytotoxic 1-deaza-6-methylthiopurine ribonucleosides.[2][4]

Core Physicochemical & Structural Characteristics

The compound typically appears as bright yellow needles or a yellow solid.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 6980-08-1 | [4][5][6] |

| Molecular Formula | C₅H₄ClN₃O₂ | [4][5][6] |

| Molecular Weight | 173.56 g/mol | [3][4] |

| Melting Point | 174-176 °C | [1][5][6] |

| Boiling Point | 329.0 ± 37.0 °C at 760 mmHg | [5][6] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Appearance | Bright Yellow Needles/Solid | [1][2] |

| Solubility | Soluble in dimethyl formamide (DMF), dimethyl sulfoxide (DMSO), hot ethanol, ethyl acetate, and hot methanol. | [2][3][5][7] |

| InChI Key | DIRINUVNYFAWQF-UHFFFAOYSA-N | [3][6] |

| SMILES | C1=CN=C(C(=C1Cl)[O-])N | [3] |

Spectral Profile: A Guide to Identification and Quality Control

The unique electronic and structural features of 2-Amino-4-chloro-3-nitropyridine give rise to a distinct spectral fingerprint. Understanding these characteristics is paramount for confirming its identity and assessing its purity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a primary tool for structural confirmation. While a publicly available, fully assigned spectrum with coupling constants is not readily found, a typical spectrum can be predicted based on established principles. The pyridine ring protons will appear in the aromatic region, and their chemical shifts are influenced by the electronic effects of the substituents. The amino protons will likely appear as a broad singlet.

-

Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts:

-

δ ~8.0-8.2 ppm (d, 1H): This doublet corresponds to the proton at the 6-position of the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent ring nitrogen.

-

δ ~7.0-7.2 ppm (d, 1H): This doublet corresponds to the proton at the 5-position.

-

δ ~6.5-7.0 ppm (br s, 2H): This broad singlet is characteristic of the amino (-NH₂) protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

Characteristic IR Absorption Bands (KBr, cm⁻¹):

-

3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine group.

-

1620-1580 cm⁻¹: N-H bending (scissoring) vibration.

-

1550-1490 cm⁻¹ and 1350-1300 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These are typically strong absorptions.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

800-700 cm⁻¹: C-Cl stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure. Under electron ionization (EI), the molecular ion peak is expected, followed by characteristic fragmentation.

-

Expected Fragmentation Pattern (EI-MS):

-

m/z 173/175: The molecular ion peak cluster, showing the characteristic 3:1 isotopic ratio for a single chlorine atom.

-

Loss of NO₂ (m/z 127/129): A common fragmentation pathway for nitroaromatic compounds.

-

Loss of Cl (m/z 138): Cleavage of the carbon-chlorine bond.

-

Further fragmentation: Subsequent loss of small molecules like HCN from the pyridine ring.

-

Reactivity and Synthetic Applications

The utility of 2-Amino-4-chloro-3-nitropyridine stems from its multifunctional nature, allowing for selective transformations at its different reactive sites.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to build more complex structures. For instance, it can react with sodium 3-amino-2-pyridinethiolate to form a sulfide, which can then undergo a Smiles rearrangement and subsequent N-alkylation to produce 10H-3,6-diazaphenothiazines, a class of compounds investigated for antitumor activity.[5]

Caption: Generalized SₙAr reaction at the C4 position.

Reactions at the Amino Group

The amino group at the 2-position can undergo a variety of transformations common to primary amines, such as acylation, alkylation, and diazotization. For example, it can be acylated with cyclopropanecarbonyl chloride in the presence of a base to form N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, an intermediate in the synthesis of pharmaceutically active compounds.[6]

Caption: Acylation of the 2-amino group.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a route to 2,3-diaminopyridine derivatives. These are valuable precursors for the synthesis of fused heterocyclic systems like imidazopyridines.

Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized based on specific laboratory conditions and equipment.

Protocol: Acylation of 2-Amino-4-chloro-3-nitropyridine

This protocol describes a typical acylation reaction at the 2-amino position.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-4-chloro-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add a solution of the desired acyl chloride (e.g., cyclopropanecarbonyl chloride, 1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure acylated product.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of 2-Amino-4-chloro-3-nitropyridine.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A typical gradient could be 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute as necessary for analysis.

-

Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Workflow for HPLC purity analysis.

Safety and Handling

2-Amino-4-chloro-3-nitropyridine is a potentially hazardous chemical and should be handled with appropriate precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] Recommended storage is often at -20°C.[5][6]

-

Keep away from heat, sparks, and open flames.[5]

-

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[5]

Conclusion

2-Amino-4-chloro-3-nitropyridine is a cornerstone intermediate for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its well-defined physicochemical properties and predictable reactivity at its three distinct functional groups offer medicinal and agricultural chemists a reliable platform for molecular design and discovery. Adherence to proper analytical and safety protocols is essential to ensure both the quality of the research outcomes and the safety of the personnel involved.

References

-

Chemsrc. (2025). 4-Chloro-3-nitropyridin-2-amine | CAS#:6980-08-1. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 2-Amino-4-chloro-3-nitropyridine, 95% 1 g. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 2-Amino-4-chloro-3-nitropyridine: A Guide for Buyers. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-4-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 8. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-3-nitropyridin-2-amine: A Cornerstone Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its strategic arrangement of an amino group, a chloro substituent, and a nitro group on a pyridine scaffold imparts a unique reactivity profile, establishing it as a versatile and valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it details established protocols for its preparation and subsequent elaboration, highlights its role in the development of targeted therapeutics, and outlines essential safety and handling procedures.

Molecular Structure and Physicochemical Properties

4-Chloro-3-nitropyridin-2-amine, with the chemical formula C₅H₄ClN₃O₂, is a substituted pyridine derivative. The pyridine ring, an electron-deficient aromatic system, is rendered even more electrophilic by the potent electron-withdrawing effects of the nitro group (-NO₂) at position 3 and the chloro group (-Cl) at position 4. Conversely, the amino group (-NH₂) at position 2 is a strong electron-donating group. This electronic dichotomy is the foundation of the molecule's versatile reactivity.

The chloro atom at the C4 position is an excellent leaving group, activated for nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. The amino group at C2 can be a site for acylation, alkylation, or can direct further electrophilic substitution.

Diagram 1: Annotated Molecular Structure

Caption: Molecular structure of 4-Chloro-3-nitropyridin-2-amine.

Table 1: Physicochemical Properties of 4-Chloro-3-nitropyridin-2-amine

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-3-nitropyridin-2-amine | [1] |

| CAS Number | 6980-08-1 | [1] |

| Molecular Formula | C₅H₄ClN₃O₂ | [1] |

| Molecular Weight | 173.56 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 174-176 °C | [3] |

| Boiling Point | 329.0 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in DMF, DMSO, hot ethanol, ethyl acetate, hot methanol | [4] |

| SMILES | C1=CN=C(C(=C1Cl)[O-])N | [1] |

| InChIKey | DIRINUVNYFAWQF-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The most common and efficient synthesis of 4-chloro-3-nitropyridin-2-amine involves the regioselective nitration of a 2-amino-4-chloropyridine precursor. The directing effects of the existing substituents guide the incoming nitro group primarily to the C3 position. The reaction is typically performed in a strong acid medium.

Diagram 2: Synthetic Workflow

Caption: General workflow for the synthesis of 4-Chloro-3-nitropyridin-2-amine.

Experimental Protocol: Synthesis via Nitration[5]

This protocol describes a common lab-scale synthesis adapted from literature procedures.

Materials:

-

4-Chloro-2-aminopyridine (1.0 eq)

-

Fuming nitric acid

-

Crushed ice and water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Round-bottom flask, ice bath, magnetic stirrer, filtration apparatus, chromatography equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, cool fuming nitric acid (approx. 8-10 mL per gram of starting material) to 0 °C in an ice bath with gentle stirring.

-

Addition of Starting Material: Slowly add 4-Chloro-2-aminopyridine in portions to the cold fuming nitric acid, ensuring the internal temperature does not rise significantly. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. This will cause the product to precipitate.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., starting with 100:1 DCM/MeOH).[5] Alternatively, recrystallization from a suitable solvent like ethanol can be employed.

-

Drying: Dry the purified yellow solid under vacuum to obtain the final product. A typical yield for this procedure is around 85%.[5]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Assignment |

| ¹H NMR | Aromatic Protons | Two doublets are expected for the pyridine ring protons (H-5 and H-6). Due to the anisotropic effects of the substituents, they would likely appear in the δ 7.0-8.5 ppm range. |

| Amino Protons | A broad singlet for the -NH₂ protons, typically in the δ 5.0-7.0 ppm range, which may exchange with D₂O. | |

| ¹³C NMR | Aromatic Carbons | Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative N, Cl, and NO₂ groups (C2, C3, C4) will be significantly deshielded and appear downfield.[7][8] |

| FTIR (cm⁻¹) | N-H Stretch | Two characteristic sharp-to-medium bands for the primary amine asymmetric and symmetric stretches, expected around 3450-3300 cm⁻¹.[9] |

| N-H Bend | A scissoring vibration for the primary amine around 1650-1580 cm⁻¹.[9] | |

| NO₂ Stretch | Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[10] | |

| C-Cl Stretch | A strong band in the fingerprint region, typically 800-600 cm⁻¹, for the C-Cl bond.[10] | |

| Mass Spec. | Molecular Ion (M⁺) | The molecular ion peak would be expected at m/z ≈ 173. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak. |

| Fragmentation | Common fragmentation pathways would likely involve the loss of NO₂, Cl, or HCN from the pyridine ring. |

Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for 4-chloro-3-nitropyridin-2-amine in synthetic applications is Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring's inherent electron deficiency is strongly amplified by the nitro group at C3, making the carbon at C4 highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom serves as an effective leaving group.

This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11]

Diagram 3: SNAr Mechanism

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine Nucleophile[2]

This protocol provides a general method for the substitution of the C4-chloro group with a primary or secondary amine.

Materials:

-

4-Chloro-3-nitropyridin-2-amine (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperazine derivative) (1.1 eq)

-

Triethylamine (Et₃N) or another non-nucleophilic base (1.2 eq)

-

Anhydrous ethanol or isopropanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask, add 4-chloro-3-nitropyridin-2-amine and dissolve it in anhydrous ethanol (to a concentration of approx. 0.1-0.2 M).

-

Reagent Addition: Add the amine nucleophile (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq). The base is required to neutralize the HCl generated during the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-6 hours, monitoring by TLC for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine to remove salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-3-nitropyridin-2-amine.

Applications in Drug Discovery and Agrochemicals

The true value of 4-chloro-3-nitropyridin-2-amine lies in its role as a precursor to a wide array of high-value compounds.

-

Pharmaceutical Development: This intermediate is a key building block for various therapeutic agents. Its structure is frequently found in the core of kinase inhibitors, which are a major class of drugs for treating cancer and inflammatory diseases.[12] By reacting it with various nucleophiles, chemists can rapidly generate libraries of compounds for screening. It has also been used in the synthesis of molecules targeting bacterial infections and viruses.[13]

-

Agrochemicals: In agricultural science, it serves as an intermediate in the synthesis of novel herbicides and pesticides, contributing to the development of effective crop protection solutions.[2]

-

Material Science: The compound is also utilized in the production of specialty polymers and coatings, where its incorporation can enhance durability and resistance to environmental factors.[2]

Safety and Handling

4-Chloro-3-nitropyridin-2-amine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information [1]

| Pictogram(s) | Hazard Statement(s) |

| H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at -20°C for long-term stability.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

4-Chloro-3-nitropyridin-2-amine is a quintessential example of a strategic molecular building block. The interplay of its electron-donating and electron-withdrawing substituents creates a platform for predictable and versatile chemical transformations, most notably nucleophilic aromatic substitution. Its established synthetic utility in constructing complex heterocyclic systems has cemented its importance in drug discovery, particularly in the field of kinase inhibitors, as well as in the agrochemical and material science sectors. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for scientists and researchers aiming to leverage its potential in developing next-generation chemical entities.

References

- Patel, M. R., et al. (2010). Process for preparation of nitropyridine derivatives. Google Patents. WO2010089773A2.

- Li, J., et al. (2014). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents. CN103819398B.

- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (2014). Google Patents.

-

IR: amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

4-Chloro-3-nitropyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

4-Chloro-3-nitropyridin-2-amine. (2025). Chemsrc. Retrieved from [Link]

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

-

4-Chloro-3-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

-

4-CHLORO-3-NITROPYRIDIN-2-AMINE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. Retrieved from [Link]

-

LTQ 4.1, Spring 2024. (2024). Aromatic Substitution Reactions Practice. YouTube. Retrieved from [Link]

-

FTIR spectra of 4-chloro-2-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Terrier, F., & Williams, A. (2009). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [sigmaaldrich.com]

- 4. 4-Chloro-3-nitropyridin-2-amine | CAS#:6980-08-1 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. youtube.com [youtube.com]

- 12. 2-Amino-4-chloro-3-nitropyridine(6980-08-1) 1H NMR spectrum [chemicalbook.com]

- 13. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Amino-4-chloro-3-nitropyridine: A Cornerstone Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic arrangement of amino, chloro, and nitro groups on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures, particularly for scaffolds used in targeted drug discovery. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, its pivotal role in the development of kinase inhibitors, and essential safety information.

Core Molecular and Physical Properties

2-Amino-4-chloro-3-nitropyridine, also known by its IUPAC name 4-chloro-3-nitropyridin-2-amine, is a yellow crystalline solid at room temperature.[1] Its fundamental properties are summarized below, providing a foundational dataset for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 6980-08-1 | [2] |

| Molecular Formula | C₅H₄ClN₃O₂ | [2] |

| Molecular Weight | 173.56 g/mol | [2] |

| Appearance | Bright Yellow Needles / Yellow Solid | [1] |

| Melting Point | 174-176 °C | |

| Boiling Point | 329.0 °C (at 760 mmHg) | |

| Solubility | Soluble in dimethyl formamide (DMF), dimethyl sulfoxide (DMSO), hot ethanol, ethyl acetate, and hot methanol. | [3] |

Synthesis and Chemical Reactivity

The primary industrial and laboratory synthesis of 2-Amino-4-chloro-3-nitropyridine involves the regioselective nitration of a readily available precursor, 4-chloro-2-aminopyridine.[4] The powerful electron-donating effect of the C2-amino group directs the electrophilic nitronium ion (NO₂⁺) to the adjacent C3 position, while the electron-withdrawing nature of the pyridine nitrogen and the C4-chloro group also influences this outcome.

Experimental Synthesis Protocol

The following protocol is a representative method for the synthesis of 2-Amino-4-chloro-3-nitropyridine.

Reaction: Nitration of 4-Chloro-2-aminopyridine

Caption: Synthesis of 2-Amino-4-chloro-3-nitropyridine.

Procedure:

-

Under ice bath cooling conditions (0 °C), slowly and carefully add 4-chloro-2-aminopyridine (1 equivalent) portion-wise to fuming nitric acid.[1] The use of an ice bath is critical to control the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for a designated period (reaction progress can be monitored by Thin Layer Chromatography).

-

To quench the reaction, pour the mixture carefully into a beaker containing crushed ice and water.[1] This will precipitate the product.

-

Collect the resulting yellow precipitate by vacuum filtration.

-

Purify the crude product via column chromatography (e.g., silica gel with a dichloromethane/methanol eluent system) to afford pure 2-Amino-4-chloro-3-nitropyridine.[1]

Chemical Reactivity Profile

The synthetic utility of this molecule is derived from the distinct reactivity of its three functional groups:

-

C4-Chloro Group : Activated by the adjacent electron-withdrawing nitro group and the pyridine nitrogen, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents (amines, phenols, thiols) at the C4 position.

-

C3-Nitro Group : The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Na₂S₂O₄, H₂/Pd-C, Fe/HCl). This transformation is a key step in forming a 2,3-diaminopyridine intermediate, which is essential for subsequent cyclization reactions to form fused heterocyclic systems.[5][6]

-

C2-Amino Group : While less commonly modified in kinase inhibitor synthesis, the primary amine can undergo standard amine chemistry, such as acylation or alkylation, if required.

Application in Drug Discovery: A Precursor to Dual FLT3/Aurora Kinase Inhibitors

A significant and authoritative application of 2-Amino-4-chloro-3-nitropyridine is its use as a key starting material in the synthesis of potent kinase inhibitors for the treatment of cancers like Acute Myeloid Leukemia (AML). A notable example is its role in the development of imidazo[4,5-b]pyridine-based dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, two important targets in oncology.[5][6]

The general synthetic workflow leverages the inherent reactivity of the molecule to build the complex heterocyclic core of the final drug candidates.

Caption: Synthetic pathway from 2-Amino-4-chloro-3-nitropyridine to kinase inhibitors.

In this pathway, 2-Amino-4-chloro-3-nitropyridine (designated as compound 11 in the cited research) is first subjected to further halogenation at the C5 position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[5][6] The resulting di-halogenated intermediate then undergoes reduction of the nitro group to an amine. This crucial 2,3-diamino intermediate is then cyclized with an appropriate aldehyde to construct the fused imidazo[4,5-b]pyridine core, which serves as the central scaffold for the potent kinase inhibitors.[5][6]

Spectroscopic Characterization Data

For reference and comparative purposes, the reported ¹H and ¹³C NMR data for the related isomer, 4-Amino-2-chloro-3-nitropyridine (CAS 2789-25-5), are provided below. Note the distinct chemical shifts and coupling constants arising from the different substituent positions.

| 4-Amino-2-chloro-3-nitropyridine (Isomer) | Data |

| ¹H-NMR (500 MHz, DMSO-d₆) | δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H) |

| ¹³C-NMR (125 MHz, DMSO-d₆) | δ 149.54, 149.24, 142.69, 142.33, 122.45 |

| Source: ChemicalBook[3] |

Safety and Handling

2-Amino-4-chloro-3-nitropyridine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures : Use only in a well-ventilated area, such as a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety and handling information.

References

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications - Journal of Medicinal Chemistry. [Link]

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central (PMC). [Link]

Sources

- 1. 2-Amino-4-chloro-3-nitropyridine(6980-08-1) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]

- 4. 4-Chloro-3-nitropyridin-2-amine | CAS#:6980-08-1 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Reactive Sites of 2-Amino-4-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Amino-4-chloro-3-nitropyridine is a pivotal building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and agrochemical development. Its trifunctionalized pyridine core presents a unique landscape of reactivity, offering multiple avenues for selective chemical modification. This guide provides a comprehensive analysis of the three key reactive sites on the 2-Amino-4-chloro-3-nitropyridine molecule: the chloro group at the C4 position, the amino moiety at C2, and the nitro functionality at C3. By elucidating the underlying electronic and steric factors that govern the reactivity of each site, this document aims to empower researchers to strategically design and execute synthetic routes for the development of novel, high-value compounds. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to serve as a practical resource for the discerning scientist.

Molecular Architecture and Electronic Landscape

The reactivity of 2-Amino-4-chloro-3-nitropyridine is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing chloro and nitro groups, all situated on an inherently electron-deficient pyridine ring.

A computational analysis of the closely related 2-amino-3-nitropyridine reveals key structural and electronic features that can be extrapolated to the title compound.[1][2] The presence of the strongly electron-withdrawing nitro group at C3 significantly polarizes the molecule, creating electrophilic centers that are susceptible to nucleophilic attack.

Table 1: Predicted Spectroscopic Data for 2-Amino-4-chloro-3-nitropyridine

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.3 | H-6 |

| ~7.1 | H-5 | ||

| ~6.8 (broad singlet) | -NH₂ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~159 | C-2 |

| ~151 | C-6 | ||

| ~145 | C-4 | ||

| ~136 | C-3 | ||

| ~111 | C-5 | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 | N-H stretching |

| 1630-1600 | N-H bending | ||

| 1580-1550, 1350-1320 | N-O stretching (asymmetric and symmetric) |

Note: Predicted data is based on the analysis of analogous compounds, such as 2-amino-4-bromo-3-nitropyridine.[3]

The molecular electrostatic potential (MESP) map of similar substituted nitropyridines indicates that the regions around the C4 and C6 positions are highly electron-deficient, making them prime targets for nucleophilic attack.[4]

The Primary Hub of Reactivity: The C4-Chloro Group

The chloro substituent at the C4 position is the most versatile and frequently exploited reactive site on the 2-Amino-4-chloro-3-nitropyridine scaffold. Its reactivity is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale for Enhanced Reactivity

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This effect is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the C3 position. The nitro group activates the para position (C4) for nucleophilic attack through resonance stabilization of the intermediate Meisenheimer complex.[5][6]

Caption: Generalized SNAr mechanism at the C4 position.

Experimental Protocol: Nucleophilic Substitution with Morpholine

This protocol exemplifies a typical SNAr reaction at the C4 position, a common step in the synthesis of kinase inhibitors.[7]

Materials:

-

2-Amino-4-chloro-3-nitropyridine (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium carbonate (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add 2-Amino-4-chloro-3-nitropyridine and potassium carbonate.

-

Add DMF to dissolve the solids.

-

Add morpholine to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Caption: Experimental workflow for the SNAr reaction.

The Versatile Amino Group at C2

The amino group at the C2 position offers a distinct set of reactive possibilities, primarily involving reactions at the nitrogen atom.

Diazotization: A Gateway to Further Functionalization

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[8][9] This diazonium intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions.

Experimental Protocol: Diazotization and Hydrolysis

A patent describing the derivatization of 2-Amino-4-chloro-3-nitropyridine outlines a procedure for its diazotization followed by hydrolysis.[10]

Materials:

-

2-Amino-4-chloro-3-nitropyridine

-

Sodium nitrite

-

Hydrochloric acid

-

Dichloromethane

Procedure:

-

2-Amino-4-chloro-3-nitropyridine is subjected to diazotization using sodium nitrite and hydrochloric acid at 0-5 °C.[10]

-

The reaction mixture is stirred at this temperature for 30 minutes to 1 hour.[10]

-

The temperature is then raised and maintained at 60-80 °C for 3 hours to facilitate complete hydrolysis.[10]

-

After cooling, the product, 4-chloro-3-nitropyridin-2-ol, is extracted with dichloromethane.[10]

Acylation: Modulating Electronic Properties and Steric Hindrance

The amino group readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base. This reaction is useful for installing protecting groups or for introducing new functionalities that can modulate the electronic properties of the molecule or engage in further reactions.[11]

Experimental Protocol: Acylation with Cyclopropanecarbonyl Chloride

A patented process details the acylation of the amino group.[10]

Materials:

-

2-Amino-4-chloro-3-nitropyridine

-

Cyclopropanecarbonyl chloride

-

Triethylamine

-

Dichloromethane

Procedure:

-

A solution of 2-Amino-4-chloro-3-nitropyridine in dichloromethane is cooled to -15 to -5 °C.[10]

-

A solution of cyclopropanecarbonyl chloride is added, and the mixture is stirred.[10]

-

A solution of triethylamine in dichloromethane is then added, and the reaction is maintained at -15 to -5 °C for 30 minutes to 2 hours.[10]

-

The temperature is raised to 25-35 °C and maintained for 2-4 hours to yield N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide.[10]

The Transformable Nitro Group at C3

While less commonly targeted for substitution reactions compared to the C4-chloro group, the nitro group at C3 plays a crucial role in activating the ring and can itself be chemically transformed.

Reduction to an Amino Group: A Key Transformation for Heterocycle Synthesis

The most common reaction of the nitro group in this context is its reduction to an amino group. This transformation is a critical step in the synthesis of many bicyclic heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitors.[7]

Common Reducing Agents:

-

Catalytic Hydrogenation: H₂, Pd/C

-

Metal/Acid Systems: SnCl₂/HCl, Fe/AcOH

-

Other Reagents: Sodium dithionite (Na₂S₂O₄)

The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the chloro group.

Experimental Protocol: General Reduction of the Nitro Group

A typical procedure for the reduction of a nitropyridine is as follows:

Materials:

-

Substituted 2-amino-3-nitropyridine derivative

-

Iron powder

-

Ammonium chloride

-

Ethanol/Water mixture

Procedure:

-

The nitropyridine derivative is dissolved in a mixture of ethanol and water.

-

Iron powder and ammonium chloride are added to the solution.

-

The mixture is heated to reflux for 2-4 hours.

-

The reaction mixture is then cooled and filtered through Celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the resulting diamine is extracted with an organic solvent.

Caption: General workflow for the reduction of the nitro group.

The Nitro Group as a Leaving Group

In certain instances, particularly with highly activated pyridine systems and potent nucleophiles, the nitro group itself can act as a leaving group in SNAr reactions.[12] This reactivity is less common than the displacement of the chloro group but represents an advanced synthetic strategy for accessing specific substitution patterns.

Conclusion

2-Amino-4-chloro-3-nitropyridine is a molecule with a rich and varied chemical reactivity. The strategic positioning of the amino, chloro, and nitro groups on the pyridine ring creates a system where each site can be addressed with a high degree of selectivity under appropriate reaction conditions. The C4-chloro group is the primary site for nucleophilic aromatic substitution, driven by the powerful activating effect of the para-nitro group. The C2-amino group provides a handle for diazotization and acylation reactions, opening pathways to a diverse array of derivatives. Finally, the C3-nitro group, while crucial for activating the ring, can be readily reduced to an amino group, a key step in the synthesis of important heterocyclic scaffolds. A thorough understanding of the principles governing the reactivity of each of these sites is paramount for the rational design of synthetic strategies in drug discovery and materials science.

References

-

The reduction of vic-substituted 3-nitropyridines with. ResearchGate. Available at: [Link]

- Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.

- The Role of Nitropyridine Derivatives in Chemical Synthesis.

-

PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available at: [Link]

- THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3.

- Process for preparation of nitropyridine derivatives. Google Patents.

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

- Preparation method of 2-chloro-3-aminopyridine. Google Patents.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

-

Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate. Available at: [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. Available at: [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Available at: [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. Available at: [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

- The Synthesis and Supply Chain of 2-Amino-4-chloro-3-nitropyridine.

-

4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2. PubChem. Available at: [Link]

- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.

-

Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. ResearchGate. Available at: [Link]

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH. Available at: [Link]

-

amines as nucleophiles. Chemguide. Available at: [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.... ResearchGate. Available at: [Link]

-

(PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate. Available at: [Link]

-

A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. PubMed. Available at: [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega (ACS Publications). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Polysubstituted Pyridine

An In-Depth Technical Guide to 2-Amino-4-chloro-3-nitropyridine: A Cornerstone Intermediate in Modern Synthesis

In the landscape of modern organic and medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among the myriad of substituted pyridines, 2-Amino-4-chloro-3-nitropyridine stands out as a critical and versatile chemical intermediate.[2] Its strategic arrangement of an amine, a chloro group, and a nitro group on the pyridine ring imparts a unique reactivity profile, making it an invaluable building block for the synthesis of more complex molecules.[3][4]

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core chemical principles and practical applications of 2-Amino-4-chloro-3-nitropyridine. We will explore its synthesis, elucidate its key reaction mechanisms with field-proven insights, and provide detailed protocols for its use, moving beyond a simple recitation of facts to explain the causality behind experimental choices.

Table 1: Physicochemical Properties of 2-Amino-4-chloro-3-nitropyridine

| Property | Value | Source(s) |

| CAS Number | 6980-08-1 | [5][6] |

| Alternate Names | 4-Chloro-3-nitropyridin-2-amine | [6] |

| Molecular Formula | C₅H₄ClN₃O₂ | [6] |

| Molecular Weight | 173.56 g/mol | [6] |

| Appearance | Bright Yellow Needles / Yellow Solid | [5] |

| Solubility | Soluble in DMF, DMSO, hot ethanol, ethyl acetate, hot methanol | [5] |

| Storage | Store at 2°C - 8°C, under an inert atmosphere |

PART 1: Synthesis of the Building Block

The primary synthesis of 2-Amino-4-chloro-3-nitropyridine typically involves the regioselective nitration of a 2-amino-4-chloropyridine precursor. The conditions for this reaction must be carefully controlled to manage the exothermic nature of nitration and to favor the formation of the desired 3-nitro isomer over other potential products.

A common approach utilizes a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[7] The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile. The directing effects of the existing amino and chloro substituents guide the nitration, although a mixture of isomers is often produced, necessitating robust purification methods.[7]

Caption: General synthesis workflow for 2-Amino-4-chloro-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-3-nitropyridine

This protocol is a representative synthesis adapted from established chemical literature. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Amino-4-chloropyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice / Deionized Water

-

Ammonium Hydroxide solution

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-Amino-4-chloropyridine (1.0 equiv) to the cooled sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitration: Cool the mixture to 0 °C. Add fuming nitric acid (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C. The rate of addition is critical to prevent runaway reactions.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.

-

Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a concentrated ammonium hydroxide solution until the pH is approximately 7-8. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 2-Amino-4-chloro-3-nitropyridine as a yellow solid.

PART 2: The Core Reactivity - A Hub for Molecular Elaboration

The utility of 2-Amino-4-chloro-3-nitropyridine stems from the distinct reactivity of its three functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring, particularly the C4 position, towards nucleophilic aromatic substitution (SₙAr).[8] The amino group can be diazotized, and the nitro group itself can be reduced to an amine, opening up a new set of synthetic possibilities.

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

This is arguably the most important reaction of this intermediate. The SₙAr mechanism is an addition-elimination process. A nucleophile attacks the electron-deficient C4 carbon (ipso-substitution), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. The subsequent departure of the chloride leaving group restores the aromaticity, yielding the substituted product.[8]

Caption: The two-step addition-elimination mechanism of SₙAr.

This reaction is highly versatile and works with a wide range of nucleophiles, including amines, alcohols, and thiols, making it a cornerstone for building molecular diversity in drug discovery programs.[3]

Experimental Protocol: General SₙAr with an Amine Nucleophile

Materials:

-

2-Amino-4-chloro-3-nitropyridine (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1-1.5 equiv)

-

Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (1.5-2.0 equiv)

-

Solvent (e.g., Ethanol, Isopropanol (IPA), or Dimethylformamide (DMF))

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Setup: To a round-bottom flask, add 2-Amino-4-chloro-3-nitropyridine, the chosen solvent (e.g., ethanol, ~0.2 M), and the amine nucleophile.

-

Base Addition: Add the base (e.g., triethylamine) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours.[8]

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude material by silica gel column chromatography or recrystallization to yield the pure 4-amino-substituted product.

Table 2: Representative SₙAr Reactions and Applications

| Nucleophile | Product Type | Application Area |

| Primary/Secondary Amines | 4-Amino-pyridines | Kinase inhibitors, CNS active compounds[5] |

| Alcohols (as alkoxides) | 4-Alkoxy-pyridines | Pharmaceutical intermediates |

| Thiols (as thiolates) | 4-Thioether-pyridines | Agrochemicals, material science[5] |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, yielding a 2,3-diaminopyridine derivative. This transformation is pivotal as it installs a second nucleophilic site on the molecule, enabling further cyclization and condensation reactions. Common reducing agents include stannous chloride (SnCl₂) in HCl, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acetic acid.[10][11]

The resulting 2,3-diamino-4-substituted pyridine is a classic precursor for the synthesis of fused heterocyclic systems like imidazopyridines and pyridoimidazoles, which are common motifs in pharmaceuticals.

Caption: Reduction of the nitro group to unlock new synthetic pathways.

Diazotization of the Amino Group

The 2-amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[12][13] While often unstable, these heterocyclic diazonium salts can undergo subsequent reactions. For example, hydrolysis of the diazonium salt can replace the amino group with a hydroxyl group, yielding a pyridin-2-one derivative.[12][14] This provides another avenue for structural modification, converting the amino functionality into a different reactive handle.

PART 3: Safety and Handling

As a nitroaromatic compound and a reactive intermediate, 2-Amino-4-chloro-3-nitropyridine requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]

Conclusion